molecular formula C23H26N2O4S B11503960 N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

Cat. No.: B11503960
M. Wt: 426.5 g/mol
InChI Key: FKZMPEODWAVGMK-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a cyclohexyl group, a phenylpyrrolidinone moiety, and a sulfonylbenzamide structure, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the core structures. One common method involves the reaction of cyclohexylamine with 3-sulfonylbenzoyl chloride to form the intermediate N-cyclohexyl-3-sulfonylbenzamide. This intermediate is then reacted with 2-oxo-4-phenylpyrrolidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide
  • N-cyclohexyl-2-{[oxo((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetyl]amino}benzamide

Uniqueness

N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-cyclohexyl-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C23H26N2O4S/c26-22-15-19(17-8-3-1-4-9-17)16-25(22)30(28,29)21-13-7-10-18(14-21)23(27)24-20-11-5-2-6-12-20/h1,3-4,7-10,13-14,19-20H,2,5-6,11-12,15-16H2,(H,24,27)

InChI Key

FKZMPEODWAVGMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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